

Application Notes: In Vivo Assessment of Skeletal Muscle Metabolism with **18F-FTHA**

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Compound of Interest

Compound Name: *18F-Ftha*

Cat. No.: *B15195054*

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Introduction

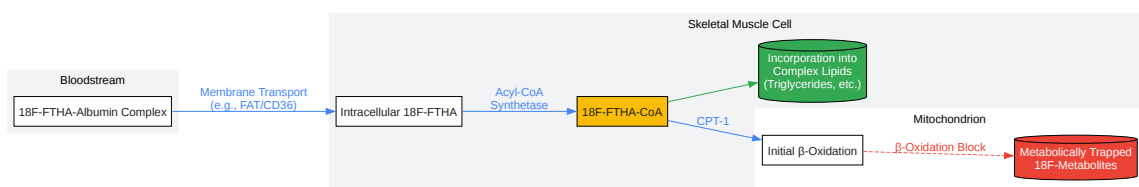
14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (**18F-FTHA**) is a radiolabeled long-chain fatty acid analog designed for in vivo quantification of tissue fatty acid metabolism using Positron Emission Tomography (PET). In skeletal muscle, **18F-FTHA** serves as a valuable tool for researchers and drug developers to non-invasively assess the rate of free fatty acid (FFA) uptake and utilization. Understanding the dynamics of FFA metabolism in muscle is critical for studying metabolic diseases such as obesity, type 2 diabetes, and insulin resistance, as well as for evaluating the efficacy of novel therapeutic agents.

Mechanism of Action

18F-FTHA mimics the behavior of natural long-chain fatty acids. It is transported from the blood into muscle cells, where it is activated to its acyl-CoA derivative.^[1] Subsequently, it enters the mitochondria for β -oxidation. However, the presence of a sulfur atom in the acyl chain prevents its complete breakdown, leading to the trapping of the 18F label within the cell.^{[2][3]} In skeletal muscle, the accumulation of **18F-FTHA** represents the total uptake and utilization of fatty acids, encompassing both oxidative pathways and storage into complex lipids like triglycerides and phospholipids.^{[1][4]} This is distinct from its behavior in the myocardium, where it is thought to more specifically reflect β -oxidation.^{[2][4]}

Biochemical Pathway of **18F-FTHA** in Skeletal Muscle

The metabolic fate of **18F-FTHA** in a muscle cell involves several key steps from plasma transport to intracellular trapping. The tracer first binds to albumin in the blood and is then transported across the sarcolemma. Inside the cell, it is esterified to **18F-FTHA-CoA**, a step necessary for all major metabolic pathways.^[1] This activated form can then be transported into the mitochondria for energy production or be incorporated into lipid stores.



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Metabolic pathway of **18F-FTHA** in skeletal muscle.

Experimental Protocols

This section outlines a general protocol for quantifying skeletal muscle FFA uptake using **18F-FTHA** PET in human subjects.

1. Subject Preparation

- **Fasting:** Subjects should fast overnight for at least 10-12 hours prior to the study to standardize metabolic conditions. Water is permitted.

- Catheterization: Place one intravenous catheter in an antecubital vein for tracer injection and another in a contralateral hand or wrist vein for arterialized venous blood sampling. The sampling hand can be heated to ~44°C to ensure arterialization of the venous blood.
- Physiological State:
 - Basal (Fasting) State: The study is performed under resting, fasting conditions.[\[2\]](#)[\[5\]](#)
 - Euglycemic-Hyperinsulinemic Clamp (Optional): To assess FFA uptake under insulin-stimulated conditions, a clamp can be performed.[\[2\]](#)[\[5\]](#) This involves a primed-continuous infusion of insulin to raise plasma insulin to a physiological level (e.g., ~60 mU/liter), while a variable glucose infusion is used to maintain euglycemia.[\[2\]](#)[\[5\]](#)

2. **18F-FTHA** Administration and PET/CT Imaging

- Tracer Injection: Administer a bolus of **18F-FTHA** intravenously (e.g., 250 MBq). The exact dose may vary based on institutional guidelines and patient weight.
- PET Scan Acquisition:
 - Begin a dynamic PET scan of the lower limbs (focusing on the femoral region) immediately following the tracer injection.
 - The scan duration should be sufficient to capture tracer kinetics, typically 40-70 minutes.
 - A typical dynamic framing sequence might be: 6 x 30s, 4 x 60s, 5 x 300s.
- CT Scan: A low-dose CT scan should be acquired for attenuation correction and anatomical localization of the skeletal muscles.

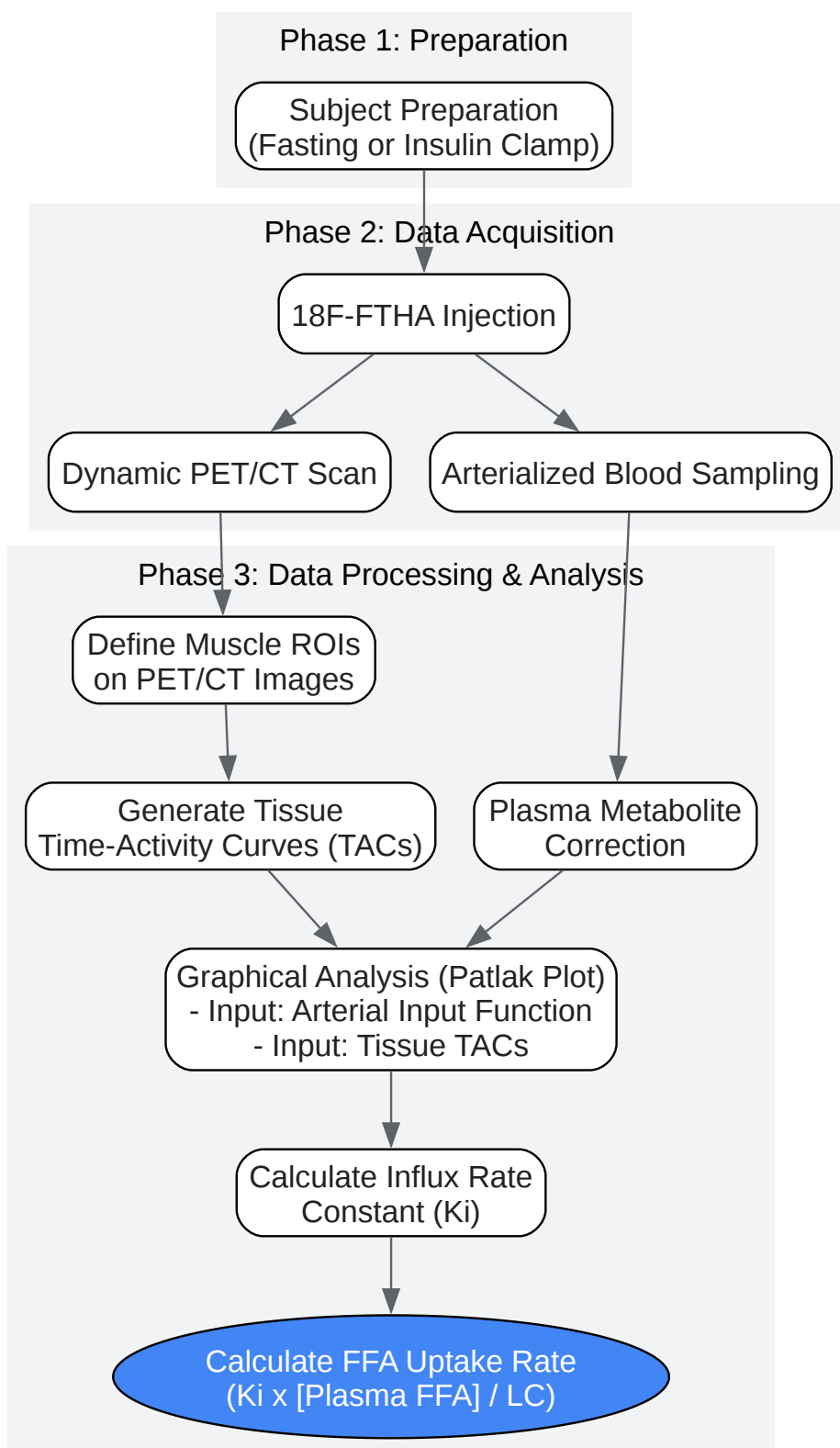
3. Blood Sampling and Analysis

- Arterialized Blood Sampling: Collect serial blood samples throughout the dynamic PET scan to measure radioactivity in the plasma. A typical sampling schedule might be: every 10-15s for the first 2 min, then at 3, 4, 5, 10, 15, 20, 30, and 40 min post-injection.
- Plasma Radioactivity: Centrifuge blood samples to separate plasma and measure the total **18F** radioactivity in a gamma counter cross-calibrated with the PET scanner.

- **Metabolite Analysis:** Due to the rapid in vivo metabolism of **¹⁸F-FTHA**, it is crucial to determine the fraction of unmetabolized ("parent") tracer in the plasma over time.^[4] This is typically done using radio-TLC or HPLC on selected plasma samples (e.g., at 5, 10, 20, and 40 min).^[4] The resulting parent fraction data are fitted to a function to generate a continuous curve for correcting the total plasma radioactivity curve, which yields the "metabolite-corrected arterial input function".^{[1][4]}
- **Plasma FFA Concentration:** Measure the concentration of endogenous free fatty acids in plasma samples taken before the scan.

Experimental and Data Analysis Workflow

The entire process, from preparing the subject to calculating the final metabolic rate, follows a structured workflow. This ensures that all necessary data for kinetic modeling are acquired accurately.



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Workflow for **^{18}F -FTHA** PET studies of skeletal muscle.

Data Analysis and Presentation

Kinetic Modeling

The most common method for analyzing dynamic **18F-FTHA** PET data in skeletal muscle is the graphical analysis technique developed by Patlak.[1] This method is applied to data acquired after the tracer has reached equilibrium (e.g., 10-32 minutes post-injection).[1] It allows for the calculation of the unidirectional fractional uptake rate, or influx rate constant (K_i), which has units of ml/g/min.

Calculation of FFA Uptake Rate

The primary outcome, the metabolic rate of free fatty acids (MRFA), is calculated by multiplying the influx rate constant (K_i) by the plasma concentration of free fatty acids.[2][5] A lumped constant (LC) is often included to account for the kinetic differences between **18F-FTHA** and the pool of natural fatty acids, though it is often assumed to be unity.[1]

Formula: $\text{MRFA } (\mu\text{mol}/100\text{g}/\text{min}) = K_i \text{ (ml/g/min)} * [\text{Plasma FFA}] \text{ } (\mu\text{mol}/\text{ml}) / \text{LC} * 100$

Quantitative Data Summary

The following tables summarize quantitative data from published studies, demonstrating the utility of **18F-FTHA** in detecting physiological changes in skeletal muscle FFA metabolism.

Table 1: Effect of Insulin on FFA Uptake in Femoral Muscle of Patients with Coronary Artery Disease Data extracted from Mäki et al., 1998.[2]

Condition	Parameter	Mean Value (± SD)	P-value
Fasting	K_i (ml/g/min)	0.0071 (± 0.0014)	rowspan="2">p = 0.03
Insulin Clamp	K_i (ml/g/min)	0.0127 (± 0.0036)	
Fasting	FFA Uptake ($\mu\text{mol}/100\text{g}/\text{min}$)	0.38 (± 0.09)	rowspan="2">< 0.005
Insulin Clamp	FFA Uptake ($\mu\text{mol}/100\text{g}/\text{min}$)	0.12 (± 0.05)	

This table shows that while insulin increases the fractional extraction (K_i) of the tracer, the overall FFA uptake is significantly reduced due to insulin's potent suppression of plasma FFA concentrations.[\[2\]](#)[\[5\]](#)

Table 2: Femoral Muscle FFA Uptake in Healthy vs. Glucose Intolerant Men Data extracted from a study on subjects with impaired glucose tolerance (IGT).[\[6\]](#)

Group	Parameter	Mean Value (\pm SE)	P-value
Healthy Control	Fractional FTHA Uptake (min^{-1})	0.0072 (\pm 0.0003)	rowspan="2">p = 0.044
IGT	Fractional FTHA Uptake (min^{-1})	0.0062 (\pm 0.0003)	
Healthy Control	FFA Uptake Index ($\mu\text{mol}/100\text{g}/\text{min}$)	0.43 (\pm 0.04)	rowspan="2">p = 0.020
IGT	FFA Uptake Index ($\mu\text{mol}/100\text{g}/\text{min}$)	0.30 (\pm 0.02)	

This table demonstrates that in the fasting state, men with impaired glucose tolerance have significantly lower FFA uptake in skeletal muscle compared to healthy controls, a key finding in the study of insulin resistance.[\[6\]](#)

Applications in Drug Development

^{18}F -FTHA PET is a powerful translational tool for pharmaceutical research, enabling quantitative assessment of a drug's effect on skeletal muscle fatty acid metabolism.

- **Target Engagement and Pharmacodynamics:** It can provide early in vivo evidence that a drug is modulating its intended metabolic pathway. For example, for a compound designed to increase muscle fatty acid oxidation, **^{18}F -FTHA** PET can directly measure changes in FFA uptake.
- **Efficacy Studies:** The technique can be used as a quantitative biomarker to evaluate the therapeutic efficacy of drugs targeting metabolic diseases. This is particularly relevant for

novel insulin sensitizers, GLP-1 receptor agonists, or myostatin inhibitors being developed to treat obesity and type 2 diabetes.[7]

- Mechanism of Action: By combining **18F-FTHA** PET with other tracers (e.g., [18F]FDG for glucose uptake), researchers can dissect the complex effects of a drug on substrate switching and overall energy metabolism in skeletal muscle.
- Patient Stratification: In clinical trials, **18F-FTHA** PET can help identify patient populations with specific metabolic dysfunctions (e.g., impaired muscle FFA uptake), allowing for more targeted and efficient trial designs.

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